molecular formula C18H23N3O3 B6788227 N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(6-oxopiperidin-2-yl)acetamide

N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(6-oxopiperidin-2-yl)acetamide

Cat. No.: B6788227
M. Wt: 329.4 g/mol
InChI Key: YXHWTNBYYFCHNY-SFVWDYPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(6-oxopiperidin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both isoindoline and piperidine moieties, making it an interesting subject for chemical and pharmaceutical research.

Properties

IUPAC Name

N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(6-oxopiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12(19-17(23)9-15-7-4-8-16(22)20-15)18(24)21-10-13-5-2-3-6-14(13)11-21/h2-3,5-6,12,15H,4,7-11H2,1H3,(H,19,23)(H,20,22)/t12-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHWTNBYYFCHNY-SFVWDYPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2C1)NC(=O)CC3CCCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2C1)NC(=O)CC3CCCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(6-oxopiperidin-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline and piperidine intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(6-oxopiperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to activate the amide nitrogen.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(6-oxopiperidin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(6-oxopiperidin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(6-oxopiperidin-2-yl)acetamide shares structural similarities with other amide-containing compounds, such as this compound analogs.
  • Isoindoline derivatives: Compounds containing the isoindoline moiety.

    Piperidine derivatives: Compounds containing the piperidine moiety.

Uniqueness

The uniqueness of this compound lies in its dual presence of isoindoline and piperidine structures, which confer distinct chemical and biological properties. This duality allows for versatile applications and interactions with a wide range of molecular targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.